molecular formula C11H8O4 B6251307 methyl 2-formyl-1-benzofuran-5-carboxylate CAS No. 197577-33-6

methyl 2-formyl-1-benzofuran-5-carboxylate

Cat. No. B6251307
CAS RN: 197577-33-6
M. Wt: 204.2
InChI Key:
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Description

“Methyl 2-formyl-1-benzofuran-5-carboxylate” is a chemical compound with the molecular formula C11H8O4 . It has a molecular weight of 204.18 . This compound is a derivative of benzofuran, a class of compounds that are ubiquitous in nature .


Molecular Structure Analysis

The InChI code for “methyl 2-formyl-1-benzofuran-5-carboxylate” is 1S/C11H8O4/c1-14-11(13)10-5-8-4-7(6-12)2-3-9(8)15-10/h2-6H,1H3 . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 2-formyl-1-benzofuran-5-carboxylate” is a solid compound . It has a molecular weight of 204.18 . The compound’s storage temperature is 4 degrees Celsius .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Benzofuran derivatives, including “methyl 2-formyl-1-benzofuran-5-carboxylate”, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 2-formyl-1-benzofuran-5-carboxylate involves the reaction of 2-hydroxybenzaldehyde with methyl 2-bromo-5-formylbenzoate in the presence of a base to form the intermediate compound, which is then cyclized to form the final product.", "Starting Materials": [ "2-hydroxybenzaldehyde", "methyl 2-bromo-5-formylbenzoate", "base (e.g. potassium carbonate)", "solvent (e.g. dimethylformamide)" ], "Reaction": [ "Step 1: Dissolve 2-hydroxybenzaldehyde and methyl 2-bromo-5-formylbenzoate in a solvent such as dimethylformamide.", "Step 2: Add a base such as potassium carbonate to the reaction mixture and stir at room temperature for several hours.", "Step 3: Purify the intermediate compound by column chromatography.", "Step 4: Cyclize the intermediate compound by heating it in a solvent such as ethanol or methanol.", "Step 5: Purify the final product by column chromatography." ] }

CAS RN

197577-33-6

Product Name

methyl 2-formyl-1-benzofuran-5-carboxylate

Molecular Formula

C11H8O4

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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